molecular formula C7H9NO2 B1356025 (E)-Ethyl 3-cyano-2-methylacrylate CAS No. 124779-00-6

(E)-Ethyl 3-cyano-2-methylacrylate

Cat. No. B1356025
CAS RN: 124779-00-6
M. Wt: 139.15 g/mol
InChI Key: YXZOQLJDKUWLSU-GQCTYLIASA-N
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Description

(E)-Ethyl 3-cyano-2-methylacrylate, commonly referred to as E-methylacrylate, is an organic compound belonging to the acrylate family. It is a colorless liquid with a faint odor, and is miscible in water and other organic solvents. E-methylacrylate has many applications in scientific research, ranging from synthesis to biochemical and physiological effects. In

Scientific Research Applications

Stereoselective Synthesis and Fluorescence Characteristics

  • Stereoselective Synthesis and Anticancer Activity : Ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate intermediates are used in the synthesis of E, E / E, Z isomers. These isomers, particularly the E, E isomers, have shown significant anti-cancer activity against human nasopharyngeal carcinoma, along with distinct fluorescence characteristics (Irfan et al., 2021).

Chemical Synthesis and Applications

  • New Access to Ethyl Acrylates : A regioselective coupling method involving ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines has been developed, providing a new way to synthesize ethyl 2-((alkylamino)(cyano)methyl) acrylates, which have diverse applications in organic synthesis (Arfaoui & Amri, 2009).

Bioactivity and Therapeutic Potential

  • Antioxidant and Anti-Inflammatory Properties : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds have shown promising results in in vitro and in vivo models (Madhavi & Sreeramya, 2017).

Polymer Chemistry and Material Science

  • Polymerization Properties : The role of local chemical hardness and van der Waals interactions in the anionic polymerization of alkyl cyanoacrylates, including ethyl cyanoacrylate, has been studied, providing insights into their unique adhesive properties and potential applications in technological fields (Ablat et al., 2016).

Supramolecular Chemistry

  • Supramolecular Assembly and Crystal Structure : The E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate were synthesized, characterized, and analyzed for their supramolecular network, which is governed by hydrogen bonds and π⋯π stacking interactions. This study contributes to the understanding of self-assembly processes and molecular conformations (Matos et al., 2016).

properties

IUPAC Name

ethyl (E)-3-cyano-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZOQLJDKUWLSU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C#N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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